molecular formula C17H26N2O4S B512977 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 940989-60-6

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B512977
CAS No.: 940989-60-6
M. Wt: 354.5g/mol
InChI Key: UCZSJJYYHXYJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a methoxy-substituted aromatic ring

Preparation Methods

The synthesis of 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride and piperazine.

    Reaction Conditions: The sulfonyl chloride is reacted with piperazine under basic conditions to form the sulfonamide intermediate. This intermediate is then acylated with ethanoyl chloride to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. The methoxy group may also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can be compared with similar compounds such as:

    1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}propan-1-one: Similar structure but with a different acyl group.

    1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butan-1-one: Another similar compound with a longer acyl chain.

    1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentan-1-one: Similar but with an even longer acyl chain.

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic regions, which can influence its solubility and reactivity.

Properties

IUPAC Name

1-[4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12(2)15-11-17(16(23-5)10-13(15)3)24(21,22)19-8-6-18(7-9-19)14(4)20/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSJJYYHXYJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.